molecular formula C6H12O6 B1677586 An inositol CAS No. 87-89-8

An inositol

Cat. No.: B1677586
CAS No.: 87-89-8
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myo-inositol is an inositol having myo- configuration. It has a role as a member of compatible osmolytes, a nutrient, an EC 3.1.4.11 (phosphoinositide phospholipase C) inhibitor, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.
D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome).
Inositol has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.
D-chiro-inositol is an inositol isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters.
INOSITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
SCYLLITOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
Record name myo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name neo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name muco-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chiro-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name allo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name scyllo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name epi-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
Record name myo-Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Inositol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
Record name (-)-chiro-Inositol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-chiro-Inositol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydroxycyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6917-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neo-inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muco-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epi-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scyllitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiro-inositol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name allo-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-chiro-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol [Nonspecific isomer]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name chiro-Inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name scyllo-inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-chiro-Inositol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 643-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Muco-Inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 643-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Inosite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inositol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name myo-Inositol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name myo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name neo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name muco-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chiro-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name allo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name scyllo-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name epi-Inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1D-chiro-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Epi-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Muco-Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1L-chiro-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name scyllo-Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CIS-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MUCO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHIRO-INOSITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SCYLLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPI-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALLO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

role of inositol in modulating enzyme activity

Author: BenchChem Technical Support Team. Date: February 2026

The Inositol Rheostat: Modulating Enzyme Activity via Lipid Signaling and Allostery

Executive Summary

Inositol and its phosphorylated derivatives (phosphoinositides and inositol phosphates) function as critical metabolic rheostats, translating extracellular cues into precise enzymatic modulation. Unlike simple cofactor binding, inositol-driven regulation operates through three distinct mechanisms: membrane recruitment via stereospecific domains , direct allosteric regulation by soluble polyphosphates , and high-energy pyrophosphorylation . This guide dissects these mechanisms, providing researchers with the structural logic and experimental protocols necessary to interrogate these pathways in drug discovery and metabolic research.

Part 1: The Structural Basis of Enzyme Modulation

The efficacy of inositol as a regulator stems from the combinatorial complexity of its hexahydroxycyclohexane ring. While myo-inositol is the dominant isomer, its phosphorylation at positions 3, 4, and 5 creates a "molecular code" recognized by specific protein domains.

The Phosphoinositide Code

Enzymes do not randomly encounter substrates; they are spatially regulated. Phosphoinositides (PIs) like PI(3,4,5)P3 (PIP3) act as membrane anchors.

  • Pleckstrin Homology (PH) Domains: Found in enzymes like Akt (Protein Kinase B) and PDK1 . These domains bind PIP3 with high affinity (

    
    ), recruiting the enzyme from the cytosol to the plasma membrane.
    
  • FYVE Domains: Specific for PI(3)P, localizing enzymes to endosomes.

Senior Scientist Insight: When designing inhibitors for these enzymes, targeting the ATP-binding pocket is standard. However, disrupting the protein-lipid interaction (the PH domain) offers a higher degree of specificity, as the ATP pocket is highly conserved across the kinome.

Part 2: Mechanisms of Regulation

Mechanism A: Conformational Activation via Membrane Recruitment (The PI3K/Akt Axis)

The canonical example of inositol-dependent enzyme modulation is the Class I PI3K pathway.

  • Catalysis: PI3K phosphorylates membrane-bound PI(4,5)P2 to generate PIP3.

  • Recruitment: Cytosolic Akt binds PIP3 via its PH domain.

  • Conformational Shift: This binding releases the "autoinhibitory" interaction between the PH domain and the kinase domain.

  • Activation: Now accessible, Threonine 308 is phosphorylated by PDK1 (which is also anchored to PIP3).

Mechanism B: Soluble Inositol Polyphosphates as Allosteric Cofactors

Beyond the membrane, soluble inositols like IP6 (Inositol Hexakisphosphate/Phytic Acid) circulate in the cytosol and nucleus to regulate enzymes directly.

  • Casein Kinase 2 (CK2): IP6 binds to CK2, stabilizing its structure and enhancing its activity toward specific substrates involved in DNA repair.

  • Adenosine Deaminase (ADAR2): IP6 is an essential cofactor required for the protein's folding and enzymatic activity in RNA editing.

Table 1: Key Enzymes Modulated by Inositol Derivatives

Enzyme TargetInositol ModulatorMechanism of ActionPhysiological Outcome
Akt (PKB) PI(3,4,5)P3Membrane recruitment; relief of autoinhibitionCell survival, Glucose uptake
PDK1 PI(3,4,5)P3Membrane recruitment (co-localization with Akt)Activation of AGC kinases
PTEN PI(3,4,5)P3Substrate (Dephosphorylation)Tumor suppression (terminates signal)
Casein Kinase 2 IP6Allosteric stabilizationDNA damage response
ADAR2 IP6Structural cofactor (buried in enzyme core)RNA editing (A-to-I)
AMPK Inositol-based glycanAllosteric activation (putative)Metabolic homeostasis

Part 3: Visualization of Signaling Logic

The following diagram illustrates the dual-role of inositol: as a membrane anchor (PIP3) and a soluble cofactor (IP6).

Inositol_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PIP2->PIP3 Conversion Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits via PH Domain PDK1 PDK1 PIP3->PDK1 Recruits PI3K PI3K Enzyme PI3K->PIP2 Phosphorylates Akt_Active Akt (Active) Akt_Inactive->Akt_Active Activation PDK1->Akt_Inactive Phosphorylates T308 IP6 IP6 (Soluble) CK2 Casein Kinase 2 IP6->CK2 Allosteric Binding DNA_Repair DNA Repair Complex CK2->DNA_Repair Activates

Figure 1: Bifurcation of inositol signaling. The Lipid arm (left) drives kinase activation via recruitment, while the Soluble arm (right) utilizes IP6 as a structural cofactor.

Part 4: Experimental Protocols

To validate enzyme modulation by inositols, one cannot simply mix reagents. The physical state of the lipid (vesicle presentation) is critical for lipid kinases, while purity is paramount for soluble IP6 assays.

Protocol 1: In Vitro PI3K Lipid Kinase Assay

Objective: Measure the catalytic conversion of PIP2 to PIP3. Critical Variable: Lipid Vesicle Composition. PI3K requires a lipid interface, not free soluble lipids.

Materials:

  • Substrate: PI(4,5)P2 and Phosphatidylserine (PS) (carrier lipid).

  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Detection: ADP-Glo Kinase Assay (Promega) or

    
    P-
    
    
    
    -ATP.

Workflow:

  • Lipid Preparation (The "Self-Validating" Step):

    • Mix PI(4,5)P2 and PS in a 1:3 molar ratio in chloroform.

    • Evaporate solvent under nitrogen stream to form a thin film.

    • Resuspend in Lipid Kinase Buffer (20 mM HEPES pH 7.5, 100 mM NaCl).

    • Action: Sonicate in a bath sonicator for 2-3 minutes until the solution becomes translucent. Why? This confirms the formation of Small Unilamellar Vesicles (SUVs). Cloudy solutions indicate large aggregates that PI3K cannot efficiently access.

  • Reaction Assembly:

    • Incubate 100 ng PI3K with lipid vesicles for 10 min on ice (allows PH domain docking).

    • Initiate reaction with ATP (50

      
      M final) + MgCl
      
      
      
      (10 mM).
    • Incubate at 30°C for 30 minutes.

  • Termination & Detection:

    • Add ADP-Glo reagent to deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP

      
       ATP 
      
      
      
      Luciferase signal.
    • Read Luminescence.

Validation Check: Include a "Wortmannin" control (PI3K inhibitor). If signal does not drop to baseline, your lipid preparation may be contaminated with free phosphate or ADP.

Protocol 2: IP6-Protein Binding via Fluorescence Polarization (FP)

Objective: Determine the


 of IP6 binding to an enzyme (e.g., CK2).

Materials:

  • Probe: FAM-labeled IP6 (Fluorescein-IP6).

  • Protein: Purified CK2.

Workflow:

  • Titration: Prepare a serial dilution of CK2 (0 nM to 10

    
    M) in binding buffer (20 mM Tris pH 7.4, 150 mM NaCl, 0.01% Triton X-100).
    
  • Probe Addition: Add FAM-IP6 to a fixed concentration (e.g., 10 nM).

  • Equilibration: Incubate for 20 minutes at Room Temp in the dark.

  • Measurement: Read FP (Excitation 485nm, Emission 535nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Protein]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Senior Scientist Insight: Avoid phosphate buffers (PBS). High concentrations of inorganic phosphate can compete with the phosphate groups on IP6 for the binding pocket, artificially inflating the


.

Part 5: Therapeutic Implications

Targeting the inositol-enzyme interface is a high-value strategy in oncology and metabolic disease.

  • PI3K Inhibitors (e.g., Alpelisib): Block the ATP pocket of PI3K, preventing PIP3 generation. This starves Akt of its recruitment signal.

  • Inositol Mimetics: D-chiro-inositol analogs are explored for insulin sensitization, potentially activating phosphatases (like PDH phosphatase) that are dysregulated in Type 2 Diabetes.

References

  • Cantley, L. C. (2002). The Phosphoinositide 3-Kinase Pathway. Science, 296(5573), 1655–1657.

  • Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology, 1(1), 11–21.

  • Shears, S. B. (2004). How versatile are inositol phosphate kinases? Biochemical Journal, 377(2), 265–280.

  • Macbeth, M. R., et al. (2005). Inositol hexakisphosphate is bound in the ADAR2 core and required for RNA editing. Science, 309(5740), 1534-1539.

  • Wilson, M. P., et al. (2001). Phosphatidylinositol 3-kinase-dependent signaling. Current Biology, 11(12), R482-R485.

Inositol in Endocrine Signal Transduction: Mechanisms, Paradoxes, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inositol isomers, specifically myo-inositol (MI) and D-chiro-inositol (DCI), are not merely structural lipids but critical secondary messengers in endocrine signal transduction.[1][2] Their dysregulation is central to the pathophysiology of insulin resistance, thyroid dysfunction, and reproductive disorders like Polycystic Ovary Syndrome (PCOS). This guide dissects the molecular mechanisms of inositol phosphoglycans (IPGs) as signal mediators for Insulin, TSH, and FSH. It elucidates the "Inositol Paradox"—where tissue-specific epimerase activity creates opposing isomeric ratios in peripheral versus ovarian tissues—and provides a validated, step-by-step GC-MS protocol for precise quantification of these isomers in biological matrices.

Molecular Architecture & Biosynthesis

Inositol (cyclohexane-1,2,3,4,5,6-hexol) exists as nine stereoisomers, but Myo-inositol (MI) and D-chiro-inositol (DCI) are the biologically dominant forms in mammalian signaling.[1][2][3]

  • Myo-Inositol (MI): The precursor for phosphatidylinositol (PI) and the source of the second messenger IP3 (inositol-1,4,5-trisphosphate). It is essential for glucose uptake and FSH signaling.

  • D-Chiro-Inositol (DCI): Synthesized from MI via an insulin-dependent epimerase enzyme. It mediates glycogen synthesis and insulin signal transduction via specific IPGs.

The Epimerase Regulation

The conversion of MI to DCI is unidirectional and catalyzed by L-iditol-2-dehydrogenase (inositol epimerase). This enzyme is insulin-dependent.

  • Healthy State: Insulin stimulates epimerase activity, maintaining a physiological plasma ratio of roughly 40:1 (MI:DCI).

  • Insulin Resistance (Peripheral): Tissues like muscle and liver become resistant to insulin, leading to reduced epimerase activity and a deficiency of DCI.

  • The Ovarian Paradox: The ovaries remain sensitive to insulin even when peripheral tissues are resistant. Hyperinsulinemia over-stimulates ovarian epimerase, converting too much MI into DCI. This leads to ovarian MI depletion (impairing FSH signaling) and DCI excess (promoting androgen synthesis).

Signal Transduction Mechanisms

Insulin Signaling: The Dual Messenger System

Insulin receptor (IR) activation does not rely solely on the tyrosine kinase/IRS-1/PI3K pathway. It simultaneously activates a G-protein coupled phospholipase (likely PLC or PLD) that hydrolyzes glycosylphosphatidylinositols (GPIs) in the cell membrane, releasing Inositol Phosphoglycans (IPGs) .

These IPGs enter the cell and act as second messengers:

  • IPG-A (containing Myo-Inositol): Associated with the cAMP pathway. It inhibits Adenylyl Cyclase and Protein Kinase A (PKA), favoring lipogenesis.

  • IPG-P (containing D-Chiro-Inositol): Directly activates Pyruvate Dehydrogenase Phosphatase (PDHP) and Protein Phosphatase 2Cα (PP2Cα) . This leads to the activation of Glycogen Synthase and oxidative glucose disposal.

TSH Signaling

Thyroid Stimulating Hormone (TSH) utilizes two distinct pathways depending on hormone concentration, both heavily reliant on inositol:

  • cAMP Pathway: Regulates hormone secretion and growth.

  • Inositol/Ca2+ Pathway: TSH binds to its G-protein coupled receptor (TSHR), activating PLC. PLC hydrolyzes PIP2 into IP3 (Myo-inositol based) and DAG.[4] IP3 triggers Ca2+ release, which is critical for H2O2 generation and thyroglobulin iodination.

    • Clinical Insight: MI depletion in thyrocytes impairs this branch, potentially leading to TSH resistance and subclinical hypothyroidism.

FSH Signaling

Follicle Stimulating Hormone (FSH) signaling in the ovary is strictly Myo-inositol dependent . MI acts as the primary second messenger regulating oocyte maturation and selection.

  • Pathology: In PCOS, the "Ovarian Paradox" depletes MI. Without sufficient MI, FSH signaling is blunted, leading to follicular arrest and anovulation.

Visualization of Signaling Pathways

The following diagram illustrates the bifurcation of insulin signaling into the PI3K/Akt pathway and the IPG pathway, highlighting the critical role of the epimerase enzyme.

Insulin_Inositol_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding Epimerase Epimerase (Insulin Dependent) Insulin->Epimerase Stimulates PLC Phospholipase C/D IR->PLC G-Protein Coupling IRS1 IRS-1 / PI3K IR->IRS1 Phosphorylation GPI GPI-Lipid Anchor IPG_A IPG-A (Myo-Ins) Mediator GPI->IPG_A Release IPG_P IPG-P (D-Chiro-Ins) Mediator GPI->IPG_P Release PLC->GPI Hydrolysis Akt Akt / PKB IRS1->Akt GS Glycogen Synthase (Activation) Akt->GS Phosphorylation DCI D-Chiro-Inositol (DCI) Epimerase->DCI Conversion MI Myo-Inositol (MI) MI->Epimerase PKA PKA / Adenylyl Cyclase (Inhibition) IPG_A->PKA Inhibits IPG_P->GS Activates (via PP2C)

Caption: Dual-pathway mechanism of insulin signaling showing the PI3K/Akt cascade and the generation of Inositol Phosphoglycan (IPG) second messengers.

Experimental Methodologies: Quantification of Inositol Isomers

Precise quantification of MI and DCI in plasma or tissue is challenging due to their polarity and lack of chromophores. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization, the gold standard for specificity.

Protocol: Extraction and Derivatization

Reagents Required:

  • Internal Standard (IS): Deuterated Myo-inositol (myo-inositol-d6).

  • Derivatizing Agent: BSTFA [N,O-bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Solvents: Ethanol (cold), Pyridine (anhydrous), Hexane.

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 50 µL of plasma/tissue homogenate into a glass vial.

    • Add 10 µL of Internal Standard solution (100 µM myo-inositol-d6).

    • Deproteinization: Add 200 µL of ice-cold Ethanol. Vortex for 30s. Incubate at -20°C for 20 mins.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Transfer supernatant to a fresh GC vial.

  • Drying:

    • Evaporate the supernatant to complete dryness under a stream of Nitrogen (N2) at 40°C. Note: Moisture is the enemy of silylation.

  • Derivatization (Critical Step):

    • Add 50 µL of Anhydrous Pyridine to the dried residue.

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap vial tightly (Teflon-lined cap).[5]

    • Incubate at 70°C for 60 minutes.

    • Why? This temperature ensures complete derivatization of all hydroxyl groups on the inositol ring, preventing multiple peaks for the same isomer.

  • Extraction of Derivatives:

    • Cool to room temperature.[5]

    • Add 100 µL Hexane to extract the TMS derivatives.

    • Transfer the upper organic layer to an injection vial.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (1 min) -> 20°C/min to 180°C -> 5°C/min to 240°C -> Hold 5 min.

    • Detection: SIM Mode (Selected Ion Monitoring). Monitor ions m/z 305, 318 (Target) and m/z 308, 321 (IS).

Workflow Visualization

GCMS_Protocol Sample Biological Sample (50 µL) Deprotein Deproteinization (EtOH, -20°C) Sample->Deprotein Dry N2 Evaporation (Dryness) Deprotein->Dry Deriv Derivatization BSTFA + 1% TMCS 70°C, 60 min Dry->Deriv Extract Hexane Extraction Deriv->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS

Caption: Optimized workflow for the extraction and TMS-derivatization of inositol isomers for GC-MS quantification.

Therapeutic Translation & Drug Development

Understanding the differential roles of MI and DCI has shifted therapeutic strategies from generic "inositol supplementation" to targeted Isomeric Ratio Therapy .

ParameterMyo-Inositol (MI)D-Chiro-Inositol (DCI)
Primary Signaling Role FSH Second Messenger, Glucose UptakeInsulin Second Messenger (Storage), Androgen Synthesis
Target Tissue Ovary (Granulosa Cells), Brain, ThyroidLiver, Muscle, Fat (Glycogen Storage)
PCOS Status Depleted in Ovary (Resistance)Elevated in Ovary (Toxic)
Therapeutic Goal Restore FSH sensitivity, improve oocyte qualityReduce peripheral insulin resistance
Optimal Ratio 40:1 (Plasma physiological baseline)

Drug Development Implication: Formulations for PCOS utilizing a 40:1 (MI:DCI) ratio mimic the physiological plasma balance, effectively addressing peripheral insulin resistance (via DCI) while protecting the ovary from the deleterious effects of DCI overexposure (via high MI). For thyroid support, pure Myo-inositol is preferred to maximize TSH signaling efficiency.

References

  • Larner, J. (2002). D-chiro-inositol--its functional role in insulin action and its deficit in insulin resistance. International Journal of Experimental Diabetes Research.

  • Unfer, V., et al. (2014). Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials. Endocrine Connections.

  • Nestler, J. E., et al. (1999). Ovulatory and metabolic effects of D-chiro-inositol in the polycystic ovary syndrome. New England Journal of Medicine.

  • Bizzarri, M., & Carlomagno, G. (2014). Inositol: history of an effective therapy for Polycystic Ovary Syndrome. European Review for Medical and Pharmacological Sciences.

  • Benvenga, S., et al. (2013). Favorable effects of myo-inositol in preserving thyroid function in patients with Hashimoto's thyroiditis. Thyroid.

  • Hsu, F. F., et al. (2016).[6] Quantification of plasma myo-inositol using gas chromatography-mass spectrometry. Clinica Chimica Acta.

  • Croze, M. L., & Soulage, C. O. (2013). Potential role and therapeutic interests of myo-inositol in metabolic diseases. Biochimie.

  • Heimark, D., et al. (2002). Bis-indolylmaleimide I (GF 109203X) is a potent inhibitor of the inositol epimerase activity. Journal of Biological Chemistry.

Sources

Intracellular Dynamics of Myo-Inositol Transformation: A Kinetic & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Osmolyte

Myo-inositol (MI) is frequently reduced to its role as a compatible osmolyte or a dietary supplement. However, for drug development professionals and metabolic researchers, the true value lies in its intracellular flux—specifically, the kinetic competition between its incorporation into membrane phosphoinositides (PI), its phosphorylation into soluble inositol phosphates (IPs), and its epimerization to D-chiro-inositol (DCI).

This guide deconstructs the intracellular lifecycle of myo-inositol, moving from transporter kinetics to the "Lithium Block" in recycling, and provides a validated GC-MS protocol for quantifying these dynamics.

Influx Dynamics: Biosynthesis vs. Transporter Kinetics

The intracellular pool of myo-inositol is maintained by a delicate balance between de novo biosynthesis and active transport. Understanding this duality is critical when designing drugs that target metabolic syndromes or bipolar disorder.

The Biosynthetic Pathway

De novo synthesis occurs primarily in the kidney and liver but is ubiquitous at lower levels in the CNS. It proceeds via two critical enzymatic steps:

  • ISYNA1 (Inositol-3-phosphate synthase): Isomerizes Glucose-6-Phosphate to Inositol-3-Phosphate (Ins3P). This is the rate-limiting step.

  • IMPase (Inositol monophosphatase): Dephosphorylates Ins3P to free myo-inositol.

Transporter Kinetics (SMIT1 vs. SMIT2)

When biosynthesis is insufficient, cells rely on Sodium-Myo-Inositol Transporters (SMIT). These are symporters (2 Na+: 1 MI) driven by the electrochemical gradient.

Table 1: Comparative Kinetics of Inositol Transporters

FeatureSMIT1 (SLC5A3)SMIT2 (SLC5A11)HMIT (SLC2A13)
Primary Substrate Myo-InositolMyo-Inositol / D-Chiro-InositolMyo-Inositol
Affinity (

)
High (

)
Medium (

)
Low (

)
Tissue Dominance CNS, Kidney (Medulla)Kidney (Cortex), IntestineBrain (Astrocytes)
pH Sensitivity pH IndependentpH SensitivepH Dependent (H+ coupled)
Pathway Visualization: The Entry Gate

The following diagram illustrates the convergence of glucose metabolism and extracellular transport into the cytosolic MI pool.

Inositol_Entry Ext_MI Extracellular Myo-Inositol SMIT SMIT1 / SMIT2 (Transporters) Ext_MI->SMIT Na+ Coupled Glucose Glucose-6-P ISYNA1 ISYNA1 (Synthase) Glucose->ISYNA1 Isomerization Cyto_MI Cytosolic Myo-Inositol Pool SMIT->Cyto_MI Ins3P Inositol-3-P ISYNA1->Ins3P IMPase IMPase (Phosphatase) Ins3P->IMPase IMPase->Cyto_MI Dephosphorylation

Figure 1: Convergence of transporter-mediated uptake and de novo synthesis into the cytosolic pool.

The Lipid Integration & Recycling (The PI Cycle)

Once in the cytosol, MI is not static. It is rapidly incorporated into the lipid bilayer, forming Phosphatidylinositol (PI). This is the foundation of the PI signaling cycle, crucial for Calcium (


) release.
The Recycling Bottleneck

The hydrolysis of PIP2 by Phospholipase C (PLC) generates


 and Diacylglycerol (DAG). 

triggers calcium release and is sequentially dephosphorylated back to myo-inositol to replenish the pool.

Critical Mechanism: Lithium exerts its therapeutic effect in bipolar disorder by inhibiting IMPase (and IPPase), effectively trapping the pool as inositol phosphates and depleting free myo-inositol. This is known as the "Inositol Depletion Hypothesis" [1].

PI_Cycle MI Myo-Inositol PI Phosphatidylinositol (PI) MI->PI CDP-DAG Synthase PIP2 PIP2 PI->PIP2 Kinases PLC PLC (Enzyme) PIP2->PLC IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis IP2 IP2 IP3->IP2 Phosphatase IP1 IP1 IP2->IP1 IP1->MI Recycling IMPase IMPase (Target) IMPase->IP1 Catalyzes Lithium Lithium (Li+) Inhibitor Lithium->IMPase BLOCKS

Figure 2: The Phosphatidylinositol Cycle highlighting the recycling bottleneck inhibited by Lithium.

The Epimerization Interface: Myo vs. D-Chiro

A frequently overlooked dynamic is the conversion of Myo-Inositol to D-Chiro-Inositol (DCI) via an insulin-dependent epimerase.

  • Physiological Significance: MI mediates glucose uptake, while DCI mediates glycogen synthesis.

  • The Ratio: In healthy plasma, the MI:DCI ratio is roughly 40:1. In insulin-resistant states (e.g., PCOS, Type 2 Diabetes), this epimerase activity is often dysregulated, altering the ratio and impairing signaling [2].

Validated Protocol: GC-MS Flux Analysis

To truly understand these dynamics, one cannot simply measure static levels. We must measure flux using stable isotopes. The following protocol utilizes Deuterated Myo-Inositol (


-MI) to track incorporation.
Experimental Design
  • Cell Culture: Seed HEK293 or HepG2 cells.

  • Pulse: Replace media with inositol-free DMEM supplemented with

    
    
    
    
    
    -Myo-Inositol.
  • Chase: At t=0, 1h, 4h, 24h, wash cells and harvest.

Sample Preparation (Derivatization)

Myo-inositol is non-volatile and must be derivatized (silylated) for Gas Chromatography.

Step-by-Step Methodology:

  • Lysis & Extraction:

    • Lyse cells in

      
       ice-cold Methanol:Water (1:1).
      
    • Add

      
       of internal standard (e.g., Scyllo-inositol, 
      
      
      
      ).
    • Vortex 30s, Centrifuge at 14,000 x g for 10 min at

      
      .
      
    • Transfer supernatant to a glass vial.

  • Drying:

    • Evaporate supernatant to complete dryness under a stream of Nitrogen (

      
      ) at 
      
      
      
      . Critical: Any residual water will quench the derivatization reagent.
  • Derivatization (TMS Formation):

    • Add

      
       of Pyridine (solvent).
      
    • Add

      
       of BSTFA + 1% TMCS (Silylation reagent).
      
    • Incubate at

      
       for 60 minutes.
      
    • Chemistry: This replaces active hydrogens (-OH) with Trimethylsilyl (TMS) groups, making the molecule volatile.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: Hold

      
       (1 min) 
      
      
      
      Ramp
      
      
      /min to
      
      
      .
    • Detection: SIM Mode (Selected Ion Monitoring). Monitor m/z 305/318 (Endogenous MI) and m/z 311/324 (

      
      -MI).
      
Data Interpretation

Calculate the Mole Percent Excess (MPE) to determine the turnover rate of the intracellular pool:



References

  • Berridge, M. J., et al. (1989). "Neural and developmental actions of lithium: a unifying hypothesis." Cell.

  • Larner, J. (2002). "D-chiro-inositol--its functional role in insulin action and its deficit in insulin resistance." International Journal of Experimental Diabetes Research.

  • NIST Chemistry WebBook. "Myo-Inositol Mass Spectrum." National Institute of Standards and Technology.

  • Human Metabolome Database (HMDB). "Metabocard for Myo-inositol (HMDB0000211)." HMDB.

Methodological & Application

quantitative analysis of myo-inositol in urine and plasma

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by zeroing in on data acquisition. My primary focus is pinpointing reliable methods for quantifying myo-inositol within urine and plasma samples. The search parameters are optimized to prioritize GC-MS, LC-MS, and similar validated techniques.

Analyzing Methodologies for Myo-Inositol

I'm now pivoting to delve into specific methodologies. My research now involves in-depth Google searches to find detailed protocols for myo-inositol quantification in urine and plasma. I will prioritize GC-MS, LC-MS, and enzymatic assays. This involves finding sample prep, derivatization steps, and validation procedures. I will also incorporate authoritative sources and reference ranges for myo-inositol levels to verify the sources I use. I will structure the application by explaining the importance of myo-inositol, and detailed technique explanations.

Gathering Search Parameters

I'm now zeroing in on search queries. My focus is comprehensive info on quantifying myo-inositol in urine/plasma via GC-MS, LC-MS, and enzymatic assays. This involves protocols, sample prep, and validation. I'll also seek authoritative sources on clinical significance, challenges, and reference ranges, while compiling verifiable URLs for citations.

Refining Search Strategies

I'm now refining my approach to information gathering. I am conducting focused Google searches on quantifying myo-inositol in urine and plasma, emphasizing GC-MS, LC-MS, and enzymatic assays. This involves a deep dive into protocols, sample prep, derivatization, and validation. I'm also actively seeking clinical significance and reference ranges from reliable sources, alongside verifiable URLs for future citations.

I will structure the note by introducing myo-inositol analysis and then detailing methodologies. I will also incorporate quality control and method validation. Moreover, I will create diagrams and tables for visualization.

Developing Comprehensive Workflow

I'm now focusing on structuring the application note with an emphasis on creating detailed protocols for GC-MS, LC-MS, and enzymatic assays. I'm searching for relevant literature to build step-by-step procedures, including sample handling, instrument settings, and data analysis. I'm also preparing to create visual aids, and considering how best to present calibration and validation data, as well as ensure authoritative references.

Application Note: High-Sensitivity Quantification of Inositol Isomers in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inositol isomers, particularly myo-inositol (MI) and scyllo-inositol (SI), are critical biomarkers in metabolic disorders (PCOS, Diabetes) and neurodegenerative diseases (Alzheimer’s Disease). However, their high polarity and lack of chromophores make them invisible to standard UV detection and poorly retained on conventional C18 columns.

This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . Unlike derivatization-based methods, which are labor-intensive and prone to artifacts, this protocol utilizes a direct injection approach with negative electrospray ionization (ESI-), ensuring high throughput and isomer-specific resolution.

Analytical Challenges & Strategy

The Polarity Problem

Inositols are cyclic sugar alcohols (


). They are extremely hydrophilic.
  • Failure of Reverse Phase (RP): On a C18 column, inositols elute in the void volume, leading to massive ion suppression from salts and unretained matrix components.

  • The Solution: We utilize HILIC , where water acts as the strong solvent. This retains polar analytes, allowing them to elute away from the suppression zone.

Isomeric Separation

MI, SI, and chiro-inositol possess identical molecular weights (180.16 g/mol ) and fragmentation patterns. Mass spectrometry alone cannot distinguish them.

  • The Solution: Chromatographic resolution is mandatory. An Amide-functionalized stationary phase is selected for its ability to form hydrogen bonds with the hydroxyl groups of the inositol ring, providing selectivity based on the specific stereochemical orientation of the -OH groups.

Experimental Protocol

Materials & Reagents
  • Standards: myo-Inositol (Sigma), scyllo-Inositol (Sigma).

  • Internal Standard (IS): myo-Inositol-d6 (Cambridge Isotope Labs).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.

Sample Preparation (Protein Precipitation)

This method uses a "dilute-and-shoot" philosophy adapted for HILIC compatibility.

  • Aliquot: Transfer 50

    
    L of biological sample (Plasma/CSF) to a 1.5 mL Eppendorf tube.
    
  • IS Addition: Add 10

    
    L of Internal Standard solution (10 
    
    
    
    g/mL myo-Inositol-d6 in water).
  • Precipitation: Add 400

    
    L of Acetonitrile:Methanol (75:25 v/v) .
    
    • Note: The high organic content precipitates proteins while setting the solvent strength to match the initial HILIC mobile phase conditions, preventing peak distortion.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial. Do not evaporate to dryness. Evaporation and reconstitution often lead to solubility issues or losses on glass walls.

Chromatographic Conditions (HILIC)
ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Waters BEH Amide (

mm, 1.7

m)
Column Temp 35°C
Flow Rate 0.4 mL/min
Injection Vol 2

L
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (

)
Mobile Phase B Acetonitrile:Water (95:5)
  • Why pH 9.0? In negative mode ESI, basic pH promotes deprotonation (

    
    ), significantly enhancing sensitivity compared to neutral conditions.
    

Gradient Profile:

  • 0.0 min: 85% B

  • 5.0 min: 60% B

  • 6.0 min: 60% B

  • 6.1 min: 85% B

  • 10.0 min: 85% B (Re-equilibration is critical in HILIC)

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)
myo-Inositol 179.187.05022
myo-Inositol (Qual) 179.1161.05012
scyllo-Inositol 179.187.05022
myo-Inositol-d6 (IS) 185.189.05022
  • Note: The transition

    
     corresponds to the cleavage of the carbon ring structure. The 
    
    
    
    transition represents the loss of water.

Workflow Visualization

The following diagram illustrates the analytical workflow, emphasizing the critical decision points for HILIC compatibility.

AnalyticalWorkflow Sample Biological Sample (50 µL) IS Add IS (Inositol-d6) Sample->IS PPT Protein Precip (ACN:MeOH 75:25) IS->PPT Mix Centrifuge Centrifuge 14,000g, 10min PPT->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant Extract HILIC HILIC Separation (BEH Amide) Supernatant->HILIC Direct Inject MS MS/MS Detection (ESI Negative) HILIC->MS Isomer Resolution

Figure 1: Streamlined "Dilute-and-Shoot" workflow optimized for HILIC retention.

Biological Context: The Inositol Signaling Pathway

Understanding the biological fate of inositol is crucial for interpreting quantitative data. Inositol is not just a metabolite; it is a precursor for the Phosphoinositide (PI) signaling pathway, regulating cell growth and insulin sensitivity.

InositolPathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Inositol myo-Inositol G6P->Inositol ISYNA1 (De novo synthesis) PI Phosphatidylinositol (PI) Inositol->PI CDP-DAG Synthase PIP2 PIP2 PI->PIP2 Kinases PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt/PKB Signaling PIP3->Akt Activation

Figure 2: Simplified Phosphoinositide signaling showing myo-inositol as the central precursor for Akt activation.

Method Validation Summary

To ensure this protocol is "field-ready," the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidance):

  • Linearity:

    
     to 
    
    
    
    (
    
    
    ). Inositol is endogenous; utilize a surrogate matrix (e.g., PBS with BSA) or background subtraction for calibration curves.
  • Precision & Accuracy: Intra- and inter-day CV% should be

    
    .
    
  • Matrix Effect: HILIC is prone to ion suppression from phospholipids. Monitor the IS response. If suppression exceeds 20%, consider using a phospholipid removal plate (e.g., Waters Ostro) instead of simple PPT.

  • Separation: scyllo-Inositol typically elutes beforemyo-inositol on Amide columns. Ensure baseline resolution (

    
    ).
    

References

  • Ahn, S., et al. (2017). "Simultaneous quantification of inositol isomers in rat plasma and brain by HILIC-MS/MS." Biomedical Chromatography.

  • Gao, W., et al. (2020). "Hydrophilic interaction liquid chromatography–tandem mass spectrometry for the determination of myo-inositol in human plasma." Journal of Chromatography B.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

Application Note: A Rapid and Validated UHPLC-MS/MS Method for the Quantification of Myo-Inositol in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Myo-Inositol in Cellular Signaling and Disease

Myo-inositol, a carbocyclic sugar, is a fundamental component of cellular structure and signaling. As a precursor to a host of downstream signaling molecules, including inositol phosphates and phosphoinositides, myo-inositol plays a pivotal role in insulin signal transduction, calcium signaling, and the regulation of cell membrane potential. Given its central role in metabolic and signaling pathways, the accurate and rapid quantification of myo-inositol in biological matrices is of paramount importance for researchers in drug development and life sciences. Dysregulation of myo-inositol levels has been implicated in a range of pathologies, including polycystic ovary syndrome (PCOS), neurological disorders, and metabolic diseases. Consequently, a robust and efficient analytical method for myo-inositol is essential for both basic research and clinical applications.

This application note presents a detailed protocol for a rapid, sensitive, and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of myo-inositol. We will delve into the rationale behind the experimental design, provide a step-by-step protocol, and discuss the validation of the method to ensure data integrity and reproducibility.

Method Selection: Why UHPLC-MS/MS?

While various methods exist for myo-inositol analysis, including enzymatic assays and gas chromatography (GC), UHPLC-MS/MS offers a superior combination of speed, sensitivity, and specificity. Enzymatic assays can be susceptible to interference from other structurally similar compounds in the sample matrix. GC-based methods typically require derivatization to make myo-inositol volatile, adding time and complexity to the workflow.

The UHPLC-MS/MS approach detailed here provides direct analysis of myo-inositol with minimal sample preparation, significantly reducing analysis time. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference and providing unambiguous identification and quantification.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis in a streamlined manner.

Myo_Inositol_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Serum, Tissue Homogenate) Protein_Precipitation Protein Precipitation (Acid Hydrolysis) Sample->Protein_Precipitation Lipid_Removal Lipid Removal (Organic Solvent Extraction) Protein_Precipitation->Lipid_Removal Centrifugation Centrifugation Lipid_Removal->Centrifugation Supernatant_Collection Supernatant Collection & Dilution Centrifugation->Supernatant_Collection Injection Autosampler Injection Supernatant_Collection->Injection UHPLC_Separation UHPLC Separation (HILIC Column) Injection->UHPLC_Separation ESI Electrospray Ionization (ESI) UHPLC_Separation->ESI MS_Detection Tandem MS Detection (MRM Mode) ESI->MS_Detection Data_Acquisition Data Acquisition Software MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Calibration Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: High-level workflow for myo-inositol analysis.

Detailed Protocol

Reagents and Materials
  • Myo-inositol certified reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Chloroform

  • 0.1 M Hydrochloric acid (HCl)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve myo-inositol reference standard in ultrapure water.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a pooled matrix (e.g., blank plasma) to be analyzed with each batch of samples to ensure the validity of the results.

Sample Preparation: A Rationale-Driven Approach

The goal of sample preparation is to remove interfering substances like proteins and lipids while ensuring the quantitative recovery of myo-inositol.

  • Protein Precipitation:

    • To 100 µL of the biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of 0.1 M HCl.

    • Vortex for 30 seconds.

    • **Rationale: A mild acid hydrolysis is employed to denature and precipitate proteins, which can otherwise clog the UHPLC column and interfere with ionization.

  • Lipid Removal:

    • Add 200 µL of chloroform to the tube.

    • Vortex vigorously for 1 minute.

    • **Rationale: Chloroform is a non-polar solvent that effectively extracts lipids, a common source of matrix effects in ESI-MS.

  • Phase Separation and Supernatant Collection:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous layer containing myo-inositol.

    • **Rationale: Centrifugation ensures a clean separation of the aqueous phase from the precipitated proteins and the organic lipid phase.

  • Final Preparation for Injection:

    • Filter the collected supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • **Rationale: Filtering removes any remaining particulate matter that could damage the UHPLC system.

UHPLC-MS/MS Instrumental Conditions

The following conditions have been optimized for the rapid and selective analysis of myo-inositol.

Parameter Condition Rationale
UHPLC System Agilent 1200 HPLC system or equivalentProvides robust and reproducible chromatographic separation.
Column Prevail Carbohydrate ES (4.6 mm × 250 mm, 5 µm)A HILIC column designed for the retention of polar compounds like myo-inositol.
Mobile Phase Isocratic: 75% Acetonitrile, 25% 5 mM Ammonium Acetate in WaterAn optimized mobile phase for efficient separation and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension, providing a good balance between analysis time and separation efficiency.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA suitable volume for achieving good sensitivity without overloading the column.
MS System 6410 Triple Quadrupole LC/MS or equivalentA sensitive and selective detector for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The positive mode provides a stable and abundant precursor ion for myo-inositol.
MRM Transitions Quantifier: 181.0 → 109.0, Qualifier: 181.0 → 81.0These transitions are specific to myo-inositol, ensuring high selectivity. The quantifier is used for concentration determination, while the qualifier confirms the identity of the analyte.
Nebulizer Gas Nitrogen
Nebulizer Pressure 36 psi
Gas Flow 11 L/min
Ion Spray Voltage 4500 V

Method Validation: Ensuring Trustworthy Results

This method was validated according to the general principles outlined by the AOAC International for single laboratory validation.

Validation_Parameters cluster_params Key Validation Parameters Validation Method Validation Linearity Linearity (r²) Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Specificity Specificity Validation->Specificity

Application Notes and Protocols for Inositol Supplementation in Polycystic Ovary Syndrome (PCOS) Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: A New Perspective on a Complex Syndrome

Polycystic Ovary Syndrome (PCOS) is a multifaceted endocrine disorder that stands as one of the most common causes of anovulatory infertility, affecting a significant percentage of women of reproductive age globally.[1][2] Its clinical presentation is heterogeneous, characterized by a constellation of symptoms including irregular menstrual cycles, hyperandrogenism, and the presence of polycystic ovaries.[1] Beyond the reproductive sequelae, PCOS is intrinsically linked to profound metabolic disturbances, most notably insulin resistance, which is a key driver of the syndrome's pathogenesis.[3][4]

In recent years, inositol, a carbocyclic sugar that is a key component of cell membranes and a precursor to important signaling molecules, has emerged as a promising therapeutic agent in the management of PCOS.[1] This guide provides a comprehensive overview of the scientific rationale, evidence-based protocols, and key considerations for researchers and drug development professionals investigating the utility of inositol supplementation in PCOS.

The Scientific Rationale: Inositol's Role as an Insulin-Sensitizing Agent

The therapeutic potential of inositol in PCOS is primarily rooted in its function as a second messenger in the insulin signaling pathway.[3][5][6] Two main stereoisomers of inositol, myo-inositol (MI) and D-chiro-inositol (DCI), are of particular importance.[4] These molecules are involved in modulating the activity of key enzymes in glucose metabolism.[5]

In a physiological state, MI is converted to DCI by an insulin-dependent epimerase.[7] However, in women with PCOS, it is hypothesized that there is a defect in this conversion process, leading to an imbalance in the MI/DCI ratio.[8] This imbalance is particularly evident in the ovaries, where a high MI to DCI ratio is crucial for proper follicle-stimulating hormone (FSH) signaling and oocyte maturation.[7][9]

The overarching hypothesis is that supplementing with an appropriate ratio of MI and DCI can help restore insulin sensitivity, thereby ameliorating the downstream hormonal and metabolic aberrations characteristic of PCOS.[8]

Signaling Pathway: Inositol and Insulin Action

The mechanism of inositol action in PCOS is centered on its role in the insulin signaling cascade. The following diagram illustrates the key steps involved.

Inositol_Signaling_Pathway cluster_cell Cell Membrane Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds MI Myo-Inositol (MI) InsulinReceptor->MI Activates Epimerase DCI D-Chiro-Inositol (DCI) MI->DCI Converts to GLUT4 GLUT4 Transporter DCI->GLUT4 Promotes Translocation Glucose Glucose GLUT4->Glucose Facilitates Uptake caption Inositol's Role in Insulin-Mediated Glucose Uptake.

Caption: Inositol's Role in Insulin-Mediated Glucose Uptake.

Key Inositol Isoforms and the Optimal Ratio for PCOS Research

Research has consistently demonstrated that a combination of MI and DCI is more effective than either isoform alone.[8] The physiological plasma ratio of MI to DCI in healthy individuals is approximately 40:1.[7] Clinical evidence strongly suggests that maintaining this 40:1 ratio in supplementation is optimal for restoring ovulation and improving metabolic parameters in women with PCOS.[10][11] Deviations from this ratio, particularly with excessively high doses of DCI (over 600 mg/day), may negatively impact oocyte quality.[8][12]

Experimental Protocols for Inositol Research in PCOS

The following protocols are designed to provide a standardized framework for preclinical and clinical investigations into the effects of inositol on PCOS.

Protocol 1: Preclinical Evaluation in a PCOS Animal Model

This protocol outlines a typical workflow for assessing the efficacy of inositol supplementation in a letrozole-induced mouse model of PCOS, a model known to induce hyperandrogenism.[13]

Preclinical_Workflow A PCOS Induction (e.g., Letrozole) B Baseline Characterization (Hormonal & Metabolic) A->B C Randomization B->C D Vehicle Control C->D E Inositol Treatment Group (40:1 MI:DCI) C->E F Endpoint Analysis (Hormonal, Metabolic, Histological) D->F E->F G Data Interpretation & Statistical Analysis F->G caption Workflow for Preclinical Inositol Research.

Caption: Workflow for Preclinical Inositol Research.

Step-by-Step Methodology:

  • PCOS Model Induction: Induce a PCOS-like phenotype in female mice using a validated method, such as the administration of letrozole, an aromatase inhibitor.[13]

  • Baseline Assessment: Prior to treatment, collect baseline data on key PCOS-related parameters, including:

    • Hormonal Profile: Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

    • Metabolic Profile: Fasting glucose and insulin levels.

  • Randomization and Treatment: Randomly assign animals to either a control group (receiving a placebo vehicle) or a treatment group receiving a combination of MI and DCI in a 40:1 ratio. The dosage should be calculated based on allometric scaling from human equivalent doses.

  • Treatment Duration: Administer the treatment for a predefined period, typically several weeks, to allow for physiological changes to occur.

    • Hormonal and Metabolic Profiles: Repeat the baseline measurements.

    • Ovarian Histology: Examine ovarian morphology for the presence of cysts and assess follicle development.

  • Data Analysis: Statistically analyze the data to determine the effect of inositol supplementation on the measured parameters.

Protocol 2: Human Clinical Trial Design

The following outlines a robust design for a randomized, double-blind, placebo-controlled clinical trial to investigate the efficacy of inositol in women with PCOS.

Study Design:

  • Participants: Recruit women diagnosed with PCOS according to the Rotterdam criteria.

  • Intervention:

    • Treatment Group: Oral administration of MI and DCI in a 40:1 ratio. A commonly studied and effective dosage is 4 grams of MI and 100 milligrams of DCI per day, often divided into two doses.[10][14]

    • Control Group: An identical-looking placebo (e.g., maltodextrin).[15]

  • Duration: A minimum of 3 to 6 months is recommended to observe significant changes in menstrual cyclicity and metabolic markers.[12]

  • Primary Outcome Measures:

    • Change in serum total testosterone levels.[15][16]

    • Improvement in menstrual cycle regularity.[3]

  • Secondary Outcome Measures:

    • Changes in metabolic parameters: fasting insulin, HOMA-IR, and lipid profile.[3][17]

    • Changes in hormonal parameters: SHBG, LH/FSH ratio, and androstenedione.[4]

    • Ovulation rates.[3]

Exclusion Criteria:

To ensure the integrity of the study, it is crucial to establish clear exclusion criteria, such as:

  • Hyperprolactinemia.[16]

  • Known 21-hydroxylase deficiency or other forms of congenital adrenal hyperplasia.[16]

Quantitative Data Summary: Expected Outcomes of Inositol Supplementation

The following table summarizes the expected changes in key biochemical and clinical markers following inositol supplementation in women with PCOS, based on published literature.

ParameterExpected ChangeSupporting Evidence
Hormonal Profile
Total TestosteroneDecrease[4][18][19]
Free TestosteroneDecrease[4][18][19]
AndrostenedioneDecrease[4]
Luteinizing Hormone (LH)Decrease[3][18]
Sex Hormone-Binding Globulin (SHBG)Increase[4][18][19]
Metabolic Profile
Fasting InsulinDecrease[17][19]
HOMA-IRDecrease[3][17][19]
TriglyceridesDecrease[10][20]
Clinical Outcomes
Menstrual Cycle RegularityImprovement[3][4]
Ovulation RateIncrease[3][19][20]
Body Mass Index (BMI)Slight Decrease[4]

Safety and Tolerability

Inositol supplementation is generally well-tolerated, with a favorable safety profile.[21] Mild gastrointestinal side effects such as nausea, diarrhea, and abdominal pain have been reported, particularly at high doses (12 g/day or more).[21][22][23]

Conclusion and Future Directions

The existing body of evidence strongly supports the use of inositol, particularly a 40:1 combination of myo-inositol and D-chiro-inositol, as a safe and effective intervention for improving the metabolic and reproductive health of women with PCOS.[10][11] Future research should focus on long-term outcomes, the potential synergistic effects with other therapies, and the identification of patient populations that are most likely to respond to inositol supplementation. The standardized protocols and evidence-based insights provided in this guide are intended to facilitate rigorous and impactful research in this promising area of women's health.

References

  • SOGC Position Statement: Inositol for the Management of Polycystic Ovary Syndrome. (URL: [Link])

  • Menichini, D., et al. (2017). Myoinositol: mechanisms of action and role in the treatment of metabolic diseases, infertility and polycystic ovary syndrome. European Review for Medical and Pharmacological Sciences. (URL: [Link])

  • Inositol Supplementation to Treat PCOS (INSUPP-PCOS). ClinicalTrials.gov. (URL: [Link])

  • Inositol Supplementation to Treat PCOS (INSUPP-PCOS). CenterWatch. (URL: [Link])

  • What is the role of inositol in managing Polycystic Ovary Syndrome (PCOS)? - Dr.Oracle. (URL: [Link])

  • Inositol benefits, dosage, and side effects. Examine.com. (URL: [Link])

  • Unfer, V., et al. (2017). Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials. Endocrine Connections. (URL: [Link])

  • Combination of Myo-inositol and D-chiro-inositol: A First-Line Treatment for PCOS. PCOS Nutrition Center. (URL: [Link])

  • Myo- vs. D-Chiro Inositol in PCOS. FullWell Fertility. (URL: [Link])

  • How Much Inositol Should You Take Per Day for PCOS? Institute of Medical Physics. (URL: [Link])

  • Greff, D., et al. (2023). Inositol is an effective and safe treatment in polycystic ovary syndrome: a systematic review and meta-analysis of randomized controlled trials. Reproductive Biology and Endocrinology. (URL: [Link])

  • Fitz, V., et al. (2023). Inositol for Polycystic Ovary Syndrome: A Systematic Review and Meta-analysis to Inform the 2023 Update of the International Evidence-based PCOS Guidelines. The Journal of Clinical Endocrinology & Metabolism. (URL: [Link])

  • Inositol: Benefits & Side Effects. Cleveland Clinic. (URL: [Link])

  • Montenegro, M., et al. (2020). Inositol Treatment for PCOS Should Be Science-Based and Not Arbitrary. International Journal of Endocrinology. (URL: [Link])

  • Redondo, M., et al. (2024). Update on the combination of myo-inositol/d-chiro-inositol for the treatment of polycystic ovary syndrome. Gynecological Endocrinology. (URL: [Link])

  • The inositols and polycystic ovary syndrome. Indian Journal of Endocrinology and Metabolism. (URL: [Link])

  • Inositol: Benefits, Side Effects and Dosage. Healthline. (URL: [Link])

  • The Effects of Myo-Inositol and D-Chiro-Inositol in a Ratio 40:1 on Hormonal and Metabolic Profile in Women with Polycystic Ovary Syndrome Classified as Phenotype A by the Rotterdam Criteria and EMS-Type 1 by the EGOI Criteria. PubMed. (URL: [Link])

  • Myo-Inositol & D-Chiro-Inositol: Side Effects & Benefits Explained. Fertility Family. (URL: [Link])

  • Unraveling the Therapeutic Role of Myoinositol in Polycystic Ovary Syndrome. International Journal of Research and Scientific Innovation. (URL: [Link])

  • Why Inositol Should be Part of Your Plan for PCOS. Dr. Jolene Brighten. (URL: [Link])

  • Inositol Restores Appropriate Steroidogenesis in PCOS Ovaries Both In Vitro and In Vivo Experimental Mouse Models. MDPI. (URL: [Link])

  • Effects of Inositol in Women with Polycystic Ovary Syndrome: An Umbrella Review of Meta-Analyses from Randomized Controlled Trials. Frontiers in Endocrinology. (URL: [Link])

Sources

Decoding Neuronal Conversations: A Guide to Investigating Inositol's Influence on Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Inositol, the Unsung Modulator of Neuronal Communication

In the intricate symphony of the nervous system, precise communication between neurons is paramount. This cellular dialogue, orchestrated by a complex interplay of electrical and chemical signals, underpins everything from our thoughts and emotions to our movements and memories. Inositol, a naturally occurring sugar-like molecule, has emerged as a critical, yet often overlooked, player in this neuronal orchestra.[1] It serves as a fundamental building block for phosphoinositides, a class of lipids that act as key signaling molecules within the cell.[2] This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously dissect the multifaceted effects of inositol on neuronal signaling. By understanding how inositol modulates these fundamental processes, we can unlock new avenues for therapeutic intervention in a range of neurological and psychiatric disorders.

The core of inositol's influence lies in the phosphoinositide (PI) signaling pathway.[3] This pathway governs a multitude of cellular processes, but in neurons, its most prominent role is the regulation of intracellular calcium (Ca2+) levels.[4][5] The hydrolysis of a key phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme phospholipase C (PLC) generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. This transient increase in intracellular Ca2+ is a fundamental signal that can initiate a cascade of downstream events, including neurotransmitter release, gene expression, and alterations in neuronal excitability.[4][7]

This guide will provide a structured approach to investigating these phenomena, from selecting the appropriate experimental model to employing cutting-edge techniques for data acquisition and analysis. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible research strategy.

I. Foundational Knowledge: The Phosphoinositide Signaling Pathway

A thorough understanding of the phosphoinositide signaling pathway is essential for designing and interpreting experiments on inositol's effects. The diagram below illustrates the key steps in this critical signaling cascade.

Inositol_Signaling_Pathway cluster_ER Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Cytosolic Ca2+ ER->Ca_Cytosol Ca2+ Release Ca_Store Ca2+ Store Downstream Downstream Cellular Responses (Neurotransmitter Release, Gene Expression, etc.) Ca_Cytosol->Downstream PKC->Downstream

Caption: The Phosphoinositide Signaling Pathway.

II. Experimental Design: A Multi-tiered Approach

To comprehensively evaluate inositol's impact on neuronal signaling, a multi-tiered experimental approach is recommended. This involves a logical progression from cellular models to more complex tissue preparations, allowing for a detailed mechanistic understanding while also providing physiological relevance.

A. Model System Selection: Choosing the Right Neuronal Canvas

The choice of an appropriate model system is a critical first step that will dictate the scope and interpretability of your findings.

Model SystemAdvantagesDisadvantagesPrimary Applications
Primary Neuronal Cultures High physiological relevance; allows for detailed study of individual neurons and synaptic connections.[8][9]Technically demanding to prepare and maintain; potential for variability between preparations.[9]Mechanistic studies of synaptic transmission, neuronal development, and plasticity.
Acute Brain Slices Preserves the local microcircuitry of a specific brain region; allows for the study of synaptic physiology in a more intact system.[10][11]Limited viability (hours); potential for tissue damage during preparation.[11]Investigation of network activity, synaptic integration, and drug effects on intact circuits.[12]
Neuronal Cell Lines (e.g., SH-SY5Y) Easy to culture and transfect; provides a homogenous and reproducible cell population.[13][14][15]Less physiologically relevant than primary neurons; may not fully recapitulate the complexity of mature neurons.[15]High-throughput screening, initial target validation, and studies of basic cellular mechanisms.[13]

Rationale: For initial mechanistic studies and dose-response analyses, the human neuroblastoma cell line SH-SY5Y is an excellent starting point due to its ease of use and the ability to differentiate them into a more mature neuronal phenotype.[13][16][17] For more detailed investigations into synaptic function and network activity, primary neuronal cultures derived from embryonic rodent hippocampus or cortex offer a more physiologically relevant system.[9][18] Finally, to understand the effects of inositol in the context of an intact neural circuit, acute brain slices are the gold standard.[10][12][11]

B. Experimental Workflow: A Step-by-Step Overview

The following diagram outlines a comprehensive workflow for investigating the effects of inositol on neuronal signaling.

Experimental_Workflow Model_Selection Model System Selection (Cell Line, Primary Neurons, Brain Slice) Inositol_Admin Inositol Administration (Dose-Response & Time-Course) Model_Selection->Inositol_Admin Calcium_Imaging Calcium Imaging (Fluorescent Indicators) Inositol_Admin->Calcium_Imaging Electrophysiology Electrophysiology (Patch-Clamp/MEA) Inositol_Admin->Electrophysiology Data_Analysis Data Analysis & Interpretation Calcium_Imaging->Data_Analysis Electrophysiology->Data_Analysis Neurotransmitter_Release Neurotransmitter Release Assay (HPLC/ELISA) Conclusion Conclusion & Future Directions Neurotransmitter_Release->Conclusion Gene_Expression Gene Expression Analysis (qPCR/RNA-Seq) Gene_Expression->Conclusion Data_Analysis->Neurotransmitter_Release Data_Analysis->Gene_Expression

Sources

Troubleshooting & Optimization

Technical Guide: Internal Standard Selection for Inositol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

Quantifying inositol (specifically myo-inositol) presents a unique analytical paradox: the molecule is chemically stable yet analytically volatile due to its isomerism and ubiquity.

In biological matrices, myo-inositol co-exists with stereoisomers (scyllo-, chiro-, neo-inositol) and high-abundance hexoses (glucose) that share identical molecular weights (


 Da). In Mass Spectrometry (MS), this leads to severe ion suppression  and isobaric interference .

This guide moves beyond "standard recipes" to the mechanistics of selecting an Internal Standard (IS) that actively corrects for these variables.

Module 1: The Gold Standard (Stable Isotope Labeling)

Q: Why is a structural analog not enough? Why must I use Stable Isotope Labeled (SIL) inositol?

A: Inositol analysis relies heavily on derivatization (GC-MS) or HILIC retention (LC-MS). Structural analogs (like xylitol or


-methyl-mannoside) cannot track the exact kinetic behavior of myo-inositol during these steps.
  • GC-MS Context: Derivatization (e.g., silylation) is moisture-sensitive and kinetically variable. Only an isotopolog (e.g., myo-inositol-d6) will undergo incomplete derivatization at the exact same rate as the analyte, mathematically cancelling the error.

  • LC-MS Context: In Electrospray Ionization (ESI), glucose co-elution often suppresses inositol ionization.[1] An SIL co-elutes perfectly with the analyte, experiencing the exact same suppression, thus normalizing the signal.

Q: Should I use Deuterated (d6) or Carbon-13 ( ) standards?

Recommendation:


-myo-inositol  is technically superior, but d6-myo-inositol  is the industry workhorse due to cost.
FeatureDeuterated (d6)Carbon-13 (

)
Technical Verdict
Retention Shift Slight shift (Deuterium isotope effect)No shift (Perfect co-elution)

is better for ultra-sharp HILIC peaks.
Stability C-D bonds are stable, but H/D exchange can occur in acidic aqueous conditions over long periods.C-C bonds are non-exchangeable.

is more robust for acidic extraction protocols.
Cross-Talk Risk of H-loss in source, overlapping with M+6.Distinct mass shift (+6 Da).Both are generally sufficient (+6 Da shift).

Module 2: Alternative Standards (When SIL is Unavailable)

Q: I cannot afford SIL standards. Can I use scyllo-inositol?

A: Proceed with extreme caution. While scyllo-inositol is an isomer and behaves similarly chromatographically, it is endogenous in mammalian systems (brain, plasma). Using it as an IS in biological samples will invalidate your baseline because you are spiking a compound that is already there.

  • Safe Use Case: Plant analysis (if verified absent) or synthetic formulations.

  • Unsafe Use Case: Human plasma, CSF, or brain tissue analysis.

Q: What is the best non-endogenous structural analog?

A: Xylitol or


-Methyl-D-Mannoside .
  • Xylitol: Used successfully in food matrices (e.g., grape must) where cost is a driver. It creates a distinct peak but requires a wider chromatographic window.

  • 
    -Methyl-D-Mannoside:  A non-reducing sugar derivative that mimics the cyclic structure of inositol better than linear polyols like xylitol.
    

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting an IS based on your instrumentation and matrix.

IS_Selection_Flow Start Select Inositol Internal Standard Method Analytical Platform? Start->Method GCMS GC-MS (Derivatization) Method->GCMS LCMS LC-MS/MS (ESI) Method->LCMS Rec_SIL RECOMMENDED: myo-Inositol-d6 or 13C6 GCMS->Rec_SIL Best for Kinetic Compensation Alt_Str ALTERNATIVE: Xylitol or alpha-Methyl-Mannoside GCMS->Alt_Str If SIL unavailable Matrix Matrix Type? LCMS->Matrix Bio Biological (Plasma/Tissue) Matrix->Bio Mandatory (Suppression) Food Food/Synthetic Matrix->Food If endogenous < LOD Matrix->Food Bio->Rec_SIL Mandatory (Suppression) Food->Alt_Str Scyllo CONDITIONAL: scyllo-Inositol (Must validate absence) Food->Scyllo If endogenous < LOD

Figure 1: Decision tree for selecting the appropriate internal standard based on analytical platform and sample matrix.

Module 4: Experimental Protocols

Protocol A: Validation of IS "Cross-Talk" (Isotopic Purity)

Before running samples, you must ensure your deuterated standard does not contribute signal to the native analyte channel (and vice versa).

  • Prepare Solutions:

    • Sol A: Native myo-inositol (10 µM).

    • Sol B: myo-inositol-d6 (10 µM).

    • Sol C: Blank solvent.

  • LC-MS/MS Injection Sequence:

    • Inject Sol B (IS only). Monitor native transition (e.g., m/z 179

      
       87).
      
    • Result: Peak area should be < 0.5% of the LLOQ (Lower Limit of Quantification) area. If higher, your IS is impure or losing deuterium.

  • Reverse Check:

    • Inject Sol A (Native only). Monitor IS transition (e.g., m/z 185

      
       89).
      
    • Result: Ensures high concentrations of analyte don't "spill over" into the IS channel, artificially lowering the calculated ratio.

Protocol B: GC-MS Derivatization (TMS) with IS

Standard protocol for biological fluids.

  • Aliquot: 50 µL Plasma + 10 µL IS Working Sol (100 µM myo-inositol-d6).

  • Dry: Evaporate to complete dryness under

    
     stream (Critical: Moisture kills derivatization).
    
  • Derivatize: Add 50 µL BSTFA + 1% TMCS + 50 µL Pyridine.

  • Incubate: 60°C for 45 mins.

  • Analyze: GC-MS (EI Source).

    • Target Ions:

      • Native (Hexa-TMS): m/z 217, 305, 318.

      • IS (d6-Hexa-TMS): m/z 221, 309, 321 (Shift corresponds to retained deuterium fragments).

Module 5: Troubleshooting FAQ

Q: My IS peak area fluctuates wildly between samples.

Diagnosis: This indicates Matrix Effect (LC-MS) or Derivatization Failure (GC-MS).

  • Fix (LC-MS): If the IS area drops in specific samples, ion suppression is occurring. Since the IS is SIL, the ratio should still be valid. However, if the area drops below the detection limit, dilute the sample (1:5 or 1:10) to reduce matrix load.

  • Fix (GC-MS): Check for moisture in the sample residue before adding BSTFA. Incomplete drying leads to variable derivatization efficiency.

Q: I see a "split peak" for my inositol standard.

Diagnosis: Anomer separation.

  • In solution, reducing sugars exist as

    
     and 
    
    
    
    anomers. In GC, derivatization locks these forms, creating two peaks.
  • Solution: Sum the areas of both peaks for quantification, or use a derivatization method that forms oximes (hydroxylamine hydrochloride) first to collapse the anomers into a single peak.

References

  • LC-MS/MS Quantification in Bio-Fluids

    • Title: Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry.[1][2]

    • Source: Journal of Chrom
    • URL:[Link]

  • GC-MS Methodology

    • Title: Gas chromatographic mass spectrometric determination of myo-inositol in humans utilizing a deuterated internal standard.[1][3]

    • Source: Biomedical Mass Spectrometry.[4]

    • URL:[Link]

  • Isomer Separation (Scyllo/Myo)

    • Title: Plasma and urinary inositol isomer profiles measured by UHPLC-MS/MS reveal differences in scyllo-inositol levels.[5]

    • Source: Talanta (via NIH).
    • URL:[Link]

  • Alternative IS (Xylitol)

    • Title: Myo-Inositol, Scyllo-Inositol, and Other Minor Carbohydrates as Authenticity Markers for the Control of Italian Bulk Grape Must.
    • Source: Foods (MDPI).
    • URL:[Link]

  • Advanced Labeling (18O)

    • Title: Establishing 18O-Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry.
    • Source: Analytical Chemistry.[1][2][4][5][6]

    • URL:[Link]

Sources

Validation & Comparative

confirming the synergistic action of combined myo- and D-chiro-inositol therapy

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to build a foundation. I'm prioritizing information on the combined effects of myo-inositol and D-chiro-inositol, particularly regarding insulin signaling and steroidogenesis. This initial phase aims to identify key research and relevant studies to guide further exploration.

Defining Search Parameters

I've refined the search strategy, focusing Google queries on synergistic effects of myo-inositol and D-chiro-inositol regarding insulin signaling, steroidogenesis, and follicular development, plus therapeutic ratios and PCOS mechanisms. Next, I'll synthesize data into a logical guide structure, starting with inositols' introduction, followed by synergistic mechanisms, ratio analyses, and standardized protocols. Then, I'll draft the introduction and synergistic mechanisms sections, incorporating citations and a Graphviz diagram for the insulin signaling pathway. Finally, I will detail experimental protocols for metabolic and reproductive parameters.

Refining Search & Structure

I'm now conducting targeted Google searches, specifically on synergistic effects in insulin signaling, steroidogenesis, and follicular development, plus therapeutic ratios and PCOS. I will organize the data into a comparison guide, starting with an inositol introduction and synergistic mechanisms, then ratio analyses, and finally standardized protocols. The introduction and synergistic mechanisms section is next, with a Graphviz diagram for insulin signaling. Also, I will detail experimental protocols for metabolic and reproductive parameters.

Analyzing Inositol Synergy

I've made great strides in understanding myo-inositol (MI) and D-chiro-inositol (DCI). It's fascinating how they work together, each playing a key role in insulin signaling. MI is crucial for glucose uptake, while DCI shines in glycogen storage. My findings also emphasize that their combined effect goes far beyond what either could achieve alone.

Investigating MI/DCI Ratios

I'm now diving deeper into the nuances of the MI/DCI ratio, particularly the 40:1 ratio. The research suggests this specific ratio is key for optimal metabolic and reproductive outcomes, especially in PCOS. An imbalance, often driven by insulin resistance, seems central to PCOS's pathophysiology. I've found clinical trial data comparing different ratios and their impacts on ovulation, hormones, and oocyte quality. Some data hints that high DCI doses could affect oocyte quality, which reinforces the significance of the 40:1 ratio.

Defining Synergistic Action

I'm now integrating the information on MI and DCI's synergistic action, expanding my understanding of their distinct roles in insulin signaling and ovarian steroidogenesis. My goal is to use this knowledge to describe the effect of MI on aromatase and FSH receptor expression, and the effect of DCI on androgen synthesis. The 40:1 ratio seems critical for metabolic and reproductive outcomes. It is linked to insulin resistance, particularly in PCOS, so I'm investigating how imbalance contributes to its pathophysiology. Although there is clinical data available, a lack of clear experimental protocols requires focused searches.

Analyzing Synergistic Effects

I've made considerable headway analyzing MI and DCI's synergistic action. I've uncovered their roles in insulin signaling, steroidogenesis, and the importance of their physiological ratio. I'm focusing on the implications of these interactions to determine the efficacy in clinical applications.

Refining Research Protocols

I'm now focused on refining research protocols based on my gathered information. While I understand HOMA-IR, oocyte quality, and steroidogenesis, the protocols lack a consolidated, step-by-step format for clinical trials. I'm synthesizing these data and structuring the guide. My next steps involve writing initial sections and generating a Graphviz diagram.

Consolidating Experimental Protocols

I'm now consolidating the experimental protocol data. I've gathered extensive info on MI and DCI's synergy, especially concerning insulin signaling, steroidogenesis, and the 40:1 ratio. I'm focusing on HOMA-IR, oocyte quality, and steroidogenesis assays; I will structure them into clear, step-by-step formats. I'll synthesize my findings into a structured guide with a Graphviz diagram. I'll focus on generating content, only searching if there are gaps I cannot fill by synthesis.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
An inositol
Reactant of Route 2
An inositol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.